molecular formula C22H16BrClN2O2 B11554992 2-bromo-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol

2-bromo-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol

Cat. No.: B11554992
M. Wt: 455.7 g/mol
InChI Key: ZHEGGPNEVOFHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol is a complex organic compound with a unique structure that combines bromine, chlorine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce the corresponding alcohols.

Scientific Research Applications

2-bromo-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-6-methylpyridine: Shares the bromine and aromatic ring but lacks the benzoxazole moiety.

    5-chloro-2-methylbenzoxazole: Contains

Properties

Molecular Formula

C22H16BrClN2O2

Molecular Weight

455.7 g/mol

IUPAC Name

2-bromo-6-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,4-dimethylphenol

InChI

InChI=1S/C22H16BrClN2O2/c1-12-8-15(21(27)20(23)13(12)2)11-25-17-5-3-4-14(9-17)22-26-18-10-16(24)6-7-19(18)28-22/h3-11,27H,1-2H3

InChI Key

ZHEGGPNEVOFHPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.